molecular formula C10H15N B14649463 2,4-Dimethyl-6-(propan-2-yl)pyridine CAS No. 51779-52-3

2,4-Dimethyl-6-(propan-2-yl)pyridine

Cat. No.: B14649463
CAS No.: 51779-52-3
M. Wt: 149.23 g/mol
InChI Key: RYECSFVDVZOGIW-UHFFFAOYSA-N
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Description

Pyridine, 2,4-dimethyl-6-(1-methylethyl)- is a substituted pyridine derivative. Pyridine itself is a six-membered heterocyclic compound containing one nitrogen atom. The presence of substituents such as methyl and isopropyl groups in the 2, 4, and 6 positions of the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 2,4-dimethyl-6-(1-methylethyl)-, can be achieved through several methods. One common approach is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Another method is the Hantzsch dihydropyridine synthesis, which involves the reaction of an aldehyde, a β-keto ester, and ammonia .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . These methods are scalable and can be optimized for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,4-dimethyl-6-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of pyridine, 2,4-dimethyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the substituents and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines such as:

Uniqueness

Pyridine, 2,4-dimethyl-6-(1-methylethyl)- is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be as effective .

Properties

CAS No.

51779-52-3

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2,4-dimethyl-6-propan-2-ylpyridine

InChI

InChI=1S/C10H15N/c1-7(2)10-6-8(3)5-9(4)11-10/h5-7H,1-4H3

InChI Key

RYECSFVDVZOGIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(C)C)C

Origin of Product

United States

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